molecular formula C12H18Br2S B3137933 2,5-Dibromo-3-(2-ethylhexyl)thiophene CAS No. 444177-63-3

2,5-Dibromo-3-(2-ethylhexyl)thiophene

Cat. No.: B3137933
CAS No.: 444177-63-3
M. Wt: 354.15 g/mol
InChI Key: DFUZDCATNROZQR-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(2-ethylhexyl)thiophene is an organic compound with the molecular formula C12H18Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as a precursor in the synthesis of organic semiconducting polymers and small molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-(2-ethylhexyl)thiophene can be synthesized through the bromination of 3-(2-ethylhexyl)thiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(2-ethylhexyl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromo-3-(2-ethylhexyl)thiophene is widely used in scientific research, particularly in the field of organic electronics. Its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-hexylthiophene
  • 2,5-Bis(trimethylstannyl)thiophene
  • 2-Bromo-3-octylthiophene

Uniqueness

Compared to similar compounds, 2,5-Dibromo-3-(2-ethylhexyl)thiophene offers unique advantages due to its branched alkyl chain. This structural feature enhances solubility and processability, making it more suitable for solution-based fabrication techniques used in organic electronics .

Properties

IUPAC Name

2,5-dibromo-3-(2-ethylhexyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUZDCATNROZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856357
Record name 2,5-Dibromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444177-63-3
Record name 2,5-Dibromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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